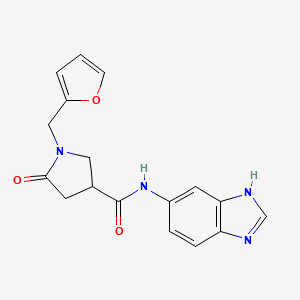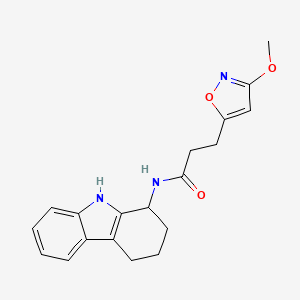![molecular formula C23H27N3O5 B11004840 5,6-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B11004840.png)
5,6-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-N-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-1H-indol-2-carboxamid ist eine synthetische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie häufig zur Entwicklung von Therapeutika eingesetzt
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,6-Dimethoxy-N-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-1H-indol-2-carboxamid umfasst in der Regel mehrere Schritte. Eine gängige Methode ist die Fischer-Indol-Synthese, bei der ein Phenylhydrazin-Derivat unter sauren Bedingungen mit einem Keton reagiert, um den Indol-Kern zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dazu können Hochdruckreaktoren, kontinuierliche Fließsysteme und fortschrittliche Reinigungstechniken wie die Chromatographie eingesetzt werden .
Chemische Reaktionsanalyse
Reaktionstypen
5,6-Dimethoxy-N-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-1H-indol-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Indolring einführen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethoxy-N-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-1H-indol-2-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5,6-Dimethoxy-N-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-1H-indol-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden . Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Zellproliferation oder der Induktion von Apoptose in Krebszellen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHOXY-N-{4-[2-(4-MORPHOLINYL)ETHOXY]PHENYL}-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Morpholine Moiety: The morpholine group can be attached via nucleophilic substitution reactions, where the morpholine reacts with an appropriate leaving group on the phenyl ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, indole derivatives are known for their ability to interact with various biological targets. This compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Indole derivatives have been investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 5,6-DIMETHOXY-N-{4-[2-(4-MORPHOLINYL)ETHOXY]PHENYL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Methoxy-N-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-1H-indol-2-carboxamid
- 6-Methoxy-N-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-1H-indol-2-carboxamid
- 5,6-Dimethoxy-N-{4-[2-(Piperidin-4-yl)ethoxy]phenyl}-1H-indol-2-carboxamid
Einzigartigkeit
5,6-Dimethoxy-N-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-1H-indol-2-carboxamid ist einzigartig aufgrund des Vorhandenseins sowohl von Dimethoxy- als auch von Morpholinylgruppen, die seine biologische Aktivität und Selektivität im Vergleich zu ähnlichen Verbindungen verbessern können .
Eigenschaften
Molekularformel |
C23H27N3O5 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
5,6-dimethoxy-N-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H27N3O5/c1-28-21-14-16-13-20(25-19(16)15-22(21)29-2)23(27)24-17-3-5-18(6-4-17)31-12-9-26-7-10-30-11-8-26/h3-6,13-15,25H,7-12H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
LMUGYXQLQBRRHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11004757.png)
![4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B11004759.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11004763.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B11004764.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide](/img/structure/B11004768.png)
![2-[(furan-2-ylmethyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11004770.png)
![N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11004774.png)
![N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide](/img/structure/B11004783.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11004792.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11004807.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B11004816.png)
